molecular formula C13H14N2 B2703060 2-(3,5-Dimethylphenyl)pyridin-3-amine CAS No. 1368804-93-6

2-(3,5-Dimethylphenyl)pyridin-3-amine

Cat. No.: B2703060
CAS No.: 1368804-93-6
M. Wt: 198.269
InChI Key: CQTKHLHHKRNZHJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group at the 2-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. For this compound, the reaction involves the coupling of 3,5-dimethylphenylboronic acid with 3-bromopyridin-2-amine under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-(3,5-Dimethylphenyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-(3,5-Dimethylphenyl)pyridin-4-amine
  • 2-(3,5-Dimethylphenyl)pyridin-2-amine
  • 2-(3,5-Dimethylphenyl)pyridin-3-ol

Comparison: Compared to these similar compounds, 2-(3,5-Dimethylphenyl)pyridin-3-amine exhibits unique properties due to the position of the amine group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-6-10(2)8-11(7-9)13-12(14)4-3-5-15-13/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKHLHHKRNZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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